4-benzyl-1,4-oxazepan-6-aMine
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Overview
Description
4-benzyl-1,4-oxazepan-6-aMine is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . This compound belongs to the class of organic compounds known as oxazepanes, which are characterized by a seven-membered ring containing one oxygen and one nitrogen atom. The benzyl group attached to the nitrogen atom adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1,4-oxazepan-6-aMine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with an appropriate oxirane derivative, followed by cyclization to form the oxazepane ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-1,4-oxazepan-6-aMine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazepane ring to other cyclic amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane derivatives with different functional groups, while reduction may produce various cyclic amines .
Scientific Research Applications
4-benzyl-1,4-oxazepan-6-aMine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-benzyl-1,4-oxazepan-6-aMine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,4-oxazepan-6-amine: A similar compound with a different substituent on the nitrogen atom.
Benzylamine: A simpler compound with a benzyl group attached to an amine.
Oxazepane: The parent compound without the benzyl group.
Uniqueness
4-benzyl-1,4-oxazepan-6-aMine is unique due to the presence of both the oxazepane ring and the benzyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
170701-99-2 |
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Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-benzyl-1,4-oxazepan-6-amine |
InChI |
InChI=1S/C12H18N2O/c13-12-9-14(6-7-15-10-12)8-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 |
InChI Key |
AAJPISLWSKALAE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(CN1CC2=CC=CC=C2)N |
Synonyms |
4-benzyl-1,4-oxazepan-6-aMine |
Origin of Product |
United States |
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